6-Nitrochrysene

Beschreibung

Chrome-red thick prismatic crystals or orange-yellow needles (recrystallized from pyridine or xylene). (NTP, 1992)

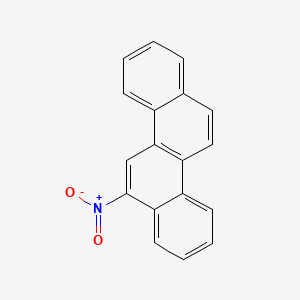

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWLTQJFZUYROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075454 | |

| Record name | 6-Nitrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chrome-red thick prismatic crystals or orange-yellow needles (recrystallized from pyridine or xylene). (NTP, 1992), Yellow, orange-yellow, or chrome red solid; [HSDB] | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes without decomposition (NTP, 1992), Sublimes without decomposition | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in cold ethanol, diethyl ether and carbon disulfide; somewhat more soluble in benzene and acetic acid; soluble in hot nitrobenzene | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 6-Nitrochrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from benzene, Orange-yellow needles, Chrome-red, thick prismatic crystals | |

CAS No. |

7496-02-8 | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7496-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrochrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZK83O33Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

408 °F (NTP, 1992), approximately 215 °C (decomposes) | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

6-nitrochrysene sources and environmental distribution

An In-depth Technical Guide to 6-Nitrochrysene: Sources, Environmental Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), it is crucial to understand its sources, distribution in the environment, and the analytical methods for its detection. This technical guide provides a comprehensive overview of this compound, including its formation, environmental concentrations, and detailed experimental protocols for its analysis in various matrices. Furthermore, it elucidates the metabolic pathways leading to its genotoxic effects.

Introduction

This compound is not produced commercially but is formed as a byproduct of incomplete combustion processes.[1] Its presence in the environment is primarily linked to anthropogenic activities, with diesel and gasoline engine exhaust being major contributors.[1][2] Atmospheric reactions of the parent polycyclic aromatic hydrocarbon (PAH), chrysene, with nitrogen oxides also lead to the formation of this compound.[3] Due to its low water solubility and persistence, this compound can accumulate in various environmental compartments, including air, soil, and sediment, posing a risk to human health and ecosystems.[4] This guide aims to provide a detailed technical resource for professionals involved in the research and monitoring of this hazardous compound.

Sources and Formation

The primary sources of this compound are combustion-related and atmospheric reactions.

-

Combustion Sources: Incomplete combustion of organic materials, particularly in diesel and gasoline engines, releases chrysene, which can then be nitrated to form this compound.[1][2] It is a known constituent of diesel exhaust particulate matter.

-

Atmospheric Formation: Chrysene present in the atmosphere can undergo gas-phase reactions with hydroxyl (OH) and nitrate (NO₃) radicals in the presence of nitrogen oxides (NOx) to form this compound.[3]

Environmental Distribution and Quantitative Data

This compound is predominantly found adsorbed onto particulate matter in the environment. Its distribution and concentrations can vary significantly depending on the proximity to emission sources.

Table 1: Concentration of this compound in Airborne Particulate Matter

| Location/Source | Concentration Range (ng/m³) | Reference |

| Urban Areas | sub-nanogram/m³ | [1] |

| Rural/Remote Locations | low to sub-picogram/m³ | [1] |

Table 2: Concentration of this compound in Diesel Engine Emissions

| Engine Type/Fuel | Emission Rate (ng/hp-h) | Reference |

| Heavy-duty diesel (1997 model) with B20 fuel | 0.6 - 0.9 | [1] |

| Heavy-duty diesel (1997 model) with 2D diesel fuel | 0.6 - 0.9 | [1] |

| Heavy-duty diesel with B100 fuel | Traces | [1] |

Data for soil and water concentrations of this compound are limited in the reviewed literature.

Experimental Protocols for Analysis

The analysis of this compound in environmental samples typically involves sample collection, extraction, cleanup, and instrumental analysis.

Analysis of this compound in Airborne Particulate Matter

4.1.1. Sampling:

-

High-volume air samplers are used to collect airborne particulate matter on glass or quartz fiber filters.[3]

4.1.2. Extraction:

-

Soxhlet Extraction: The filter is placed in a Soxhlet extractor and extracted with a suitable solvent, such as dichloromethane, for several hours.[3]

-

Microwave-Assisted Extraction (MAE): The filter is immersed in an extraction solvent (e.g., a mixture of acetone and hexane) and subjected to microwave irradiation for a specified time and temperature.[5]

4.1.3. Cleanup (Solid-Phase Extraction - SPE):

-

Condition a silica gel or Florisil® SPE cartridge by passing a non-polar solvent like hexane through it.[6]

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering non-polar compounds.

-

Elute the nitro-PAH fraction, including this compound, with a more polar solvent or a mixture of solvents (e.g., dichloromethane/hexane).[6]

-

Concentrate the eluate under a gentle stream of nitrogen before instrumental analysis.

4.1.4. Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp to separate this compound from other compounds.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide higher sensitivity for nitro-PAHs.[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be used.[5]

-

Analysis of this compound in Soil and Sediment

4.2.1. Sample Preparation:

-

Air-dry the soil or sediment sample and sieve it to remove large debris.[6]

4.2.2. Extraction:

-

Ultrasonic Extraction: A known weight of the dried sample is mixed with an extraction solvent (e.g., a 1:1 mixture of acetone and dichloromethane) and sonicated for a specified period. This process is typically repeated multiple times with fresh solvent.[6][7]

-

Soxhlet Extraction: The sample is placed in a Soxhlet extractor and extracted with a suitable solvent mixture (e.g., hexane:acetone) for an extended period (e.g., 16-24 hours).[6]

4.2.3. Cleanup (Solid-Phase Extraction - SPE):

-

The cleanup procedure is similar to that for air samples, using a silica gel or Florisil® SPE cartridge to remove interfering matrix components.[6]

4.2.4. Instrumental Analysis (HPLC-Fluorescence):

-

An alternative to GC-MS is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which can be used after a reduction step to convert the non-fluorescent this compound to the highly fluorescent 6-aminochrysene.[8][9]

-

HPLC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Fluorescence Detector: Set to the optimal excitation and emission wavelengths for 6-aminochrysene.

-

Metabolic Activation and Signaling Pathways

The carcinogenicity of this compound is attributed to its metabolic activation into reactive metabolites that can bind to DNA, forming adducts and leading to mutations. Two primary metabolic activation pathways have been identified: nitroreduction and a combination of ring oxidation and nitroreduction.[10]

Conclusion

This compound is a potent environmental carcinogen primarily originating from combustion sources, especially diesel exhaust. Its presence in airborne particulate matter necessitates robust and sensitive analytical methods for monitoring and risk assessment. This guide has provided an overview of its sources, environmental distribution, and detailed experimental protocols for its analysis using GC-MS and HPLC. Understanding the metabolic pathways that lead to its carcinogenicity is crucial for toxicological studies and for developing strategies to mitigate its health risks. Further research is needed to quantify its presence in other environmental matrices like soil and water and to refine analytical methodologies for routine monitoring.

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1. EXPOSURE DATA - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 10. Metabolism and DNA binding of the environmental colon carcinogen this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Activation of 6-Nitrochrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrochrysene (6-NC) is a potent environmental carcinogen found in diesel exhaust and other combustion products. Its carcinogenicity is dependent on its metabolic activation to reactive electrophiles that can bind to cellular macromolecules, such as DNA, to form adducts. The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. This technical guide provides an in-depth overview of the in vivo metabolic activation pathways of this compound, focusing on the key enzymatic reactions, the resulting metabolites and DNA adducts, and the experimental methodologies used to elucidate these pathways.

Metabolic Activation Pathways of this compound

In vivo, this compound is primarily activated through two main metabolic pathways:

-

Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form reactive N-hydroxy arylamine intermediates.

-

Ring Oxidation and Nitroreduction Pathway: This pathway involves an initial oxidation of the aromatic ring system, followed by nitroreduction.

These pathways are not mutually exclusive and can occur concurrently, leading to the formation of a complex mixture of metabolites and DNA adducts in various tissues.

Nitroreduction Pathway

The nitroreduction of this compound is a critical step in its metabolic activation. This process is catalyzed by a variety of enzymes, including cytosolic reductases and cytochrome P450 enzymes, and can also be mediated by intestinal microflora. The reduction proceeds through a nitroso intermediate to form N-hydroxy-6-aminochrysene, a highly reactive electrophile that can directly bind to DNA.

Ring Oxidation and Nitroreduction Pathway

This pathway is considered the major route for the metabolic activation of this compound to its ultimate carcinogenic form in some animal models. The initial step involves the cytochrome P450-mediated oxidation of the chrysene ring to form dihydrodiols. Specifically, the formation of trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene is a key event. This dihydrodiol can then undergo nitroreduction to form trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene. Further metabolic activation of this amino-dihydrodiol can lead to the formation of a highly reactive diol-epoxide.

dot

Caption: Metabolic activation pathways of this compound in vivo.

Quantitative Data on this compound Metabolism and DNA Adduct Formation

The distribution and levels of this compound metabolites and DNA adducts vary depending on the animal model, tissue type, and dose administered. The following tables summarize key quantitative data from in vivo studies.

Table 1: Distribution of Radioactivity 3 Days After a Single Intraperitoneal Injection of [³H]this compound in Female CD Rats [1]

| Route of Excretion/Tissue | % of Administered Dose |

| Urine | 2.8 |

| Feces | 34.9 |

| Various Organs | 24.8 |

Table 2: Relative Levels of DNA Adducts in Various Organs of Female CD Rats Treated with this compound [1]

| Organ | Adduct from trans-1,2-dihydroxy-1,2-dihydroxy-6-AC vs. Adduct from N-hydroxy-6-AC |

| Colon | Higher |

| Liver | Higher |

| Lung | Higher |

| Mammary Tissue | Higher |

Table 3: Tumorigenicity of this compound and its Metabolites in Newborn Mice [2]

| Compound | Total Dose (nmol/mouse) | Lung Tumors/Mouse | Liver Tumors/Mouse (Males) |

| This compound | 700 | Significant Increase | Significant Increase |

| This compound | 100 | Significant Increase | Significant Increase |

| 6-Nitrosochrysene | 100 | Less active than 6-NC | Less active than 6-NC |

| 6-Aminochrysene | 100 | Less active than 6-NC | Less active than 6-NC |

| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene | 100 | Comparable to 6-NC | More active than 6-NC |

| trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene | 100 | Comparable to 6-NC | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolic activation pathways. The following are protocols for key experiments cited in the study of this compound metabolism.

Protocol 1: In Vivo Administration of this compound to Newborn Mice

This protocol is adapted from studies investigating the tumorigenicity of this compound and its metabolites in newborn mice.[2][3][4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Hamilton syringe

-

30-gauge needles

-

Newborn mice (e.g., CD-1 or BALB/c strains), 1 day old

Procedure:

-

Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., to deliver 100 or 700 nmol per injection).

-

On the 1st, 8th, and 15th day of life, administer the this compound solution to the newborn mice via intraperitoneal (i.p.) injection.[2][4]

-

The injection volume should be small (e.g., 5-10 µL) to avoid injury to the pups.

-

A control group of mice should be injected with DMSO only.

-

Monitor the animals for signs of toxicity and record body weights regularly.

-

At the termination of the experiment (e.g., 6-12 months), euthanize the mice and perform a complete necropsy.

-

Examine target organs, such as the liver and lungs, for the presence of tumors.

dot

Caption: Experimental workflow for in vivo administration of this compound.

Protocol 2: Analysis of DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[5][6][7][8][9]

Materials:

-

DNA isolated from tissues of interest

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

Scintillation counter

Procedure:

-

DNA Isolation and Hydrolysis:

-

Isolate high molecular weight DNA from the target tissues (e.g., liver, lung, colon) using standard phenol-chloroform extraction or a commercial kit.

-

Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

-

Enrichment of Adducts:

-

Enrich the adducted nucleotides by treating the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides but not the bulky aromatic adducts.

-

-

³²P-Labeling:

-

Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates.

-

-

Detection and Quantification:

-

Detect the separated adducts by autoradiography.

-

Quantify the level of each adduct by excising the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.

-

Calculate the relative adduct levels (RAL) as the ratio of counts per minute in the adduct spot to the total counts per minute of normal nucleotides.

-

dot

Caption: Workflow for the analysis of DNA adducts by ³²P-postlabeling.

Protocol 3: HPLC Analysis of this compound and its Metabolites

High-performance liquid chromatography (HPLC) is used to separate and quantify this compound and its various metabolites from biological matrices.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Metabolite standards (if available)

Procedure:

-

Sample Preparation:

-

Extract metabolites from biological samples (e.g., urine, feces, tissue homogenates) using a suitable organic solvent such as ethyl acetate.

-

Concentrate the extract and redissolve it in the mobile phase.

-

-

HPLC Separation:

-

Inject the prepared sample onto the C18 column.

-

Elute the metabolites using a gradient of acetonitrile in water. A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more nonpolar compounds.

-

An example of a gradient program could be:

-

0-5 min: 30% Acetonitrile

-

5-25 min: Linear gradient to 100% Acetonitrile

-

25-30 min: 100% Acetonitrile

-

-

-

Detection and Quantification:

-

Monitor the column effluent using a UV detector at a wavelength suitable for detecting chrysenes (e.g., 254 nm or 280 nm) or a fluorescence detector with appropriate excitation and emission wavelengths.

-

Identify metabolites by comparing their retention times with those of authentic standards.

-

Quantify the metabolites by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.

-

Conclusion

The in vivo metabolic activation of this compound is a complex process involving both nitroreduction and ring oxidation pathways. The formation of specific DNA adducts, particularly those derived from trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, is strongly associated with the carcinogenic activity of this compound. Understanding these metabolic pathways and the factors that influence them is crucial for assessing the risk posed by this compound and for developing strategies for cancer prevention. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism and carcinogenicity of this important environmental pollutant.

References

- 1. Metabolism and DNA binding of the environmental colon carcinogen this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanism of 6-Nitrochrysene-Induced DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitrochrysene (6-NC) is a potent environmental carcinogen that exerts its genotoxic effects through metabolic activation to reactive intermediates that form covalent bonds with DNA, creating DNA adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. This technical guide provides an in-depth exploration of the mechanisms underlying 6-NC-induced DNA adduct formation, detailing the metabolic pathways, the specific DNA adducts formed, quantitative data from various experimental models, and the methodologies used for their detection and characterization.

Metabolic Activation Pathways of this compound

This compound requires metabolic activation to become a carcinogen.[1] This activation proceeds through two primary pathways: simple nitroreduction and a combination of ring oxidation and nitroreduction.[1][2]

Nitroreduction Pathway

In this pathway, the nitro group of 6-NC is reduced to form 6-hydroxylaminochrysene (N-OH-6-AC).[1][2] This reduction is a critical step, as N-OH-6-AC is a reactive intermediate capable of binding to DNA.[3] This process is catalyzed by nitroreductase enzymes.[3][4] N-OH-6-AC can then form several distinct DNA adducts.[2][5]

Ring Oxidation and Nitroreduction Pathway

This more complex pathway involves both the oxidation of the chrysene ring structure and the reduction of the nitro group.[1] Initially, cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, catalyze the formation of dihydrodiols, such as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene.[6][7] Subsequent nitroreduction of this intermediate leads to the formation of trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C), a highly reactive electrophile that readily forms DNA adducts.[1][8] This pathway is considered the major activation route leading to DNA adducts in mice.[9]

Metabolic activation pathways of this compound.

Formation of DNA Adducts

The reactive metabolites of 6-NC, N-OH-6-AC and 1,2-DHD-6-NHOH-C, covalently bind to the DNA bases, primarily at the C8 and N2 positions of deoxyguanosine (dG) and the C8 position of deoxyadenosine (dA).[1][2][10]

The primary adducts formed are:

-

Via Nitroreduction:

-

Via Ring Oxidation and Nitroreduction:

The formation of these adducts has been confirmed in various in vivo and in vitro systems, including the mammary glands of rats treated with 6-NC.[1]

Quantitative Analysis of this compound-DNA Adducts

The levels of 6-NC-induced DNA adducts vary depending on the tissue, the metabolic capacity of the cells, and the duration of exposure. The following tables summarize quantitative data from key studies.

| Tissue/Cell Line | Experimental Model | Adduct(s) Detected | Adduct Level | Reference |

| Human Bronchial Explants | In vitro | Adducts from 1,2-DHD-6-aminochrysene and N-OH-6-aminochrysene | 0.06 to 30.5 pmol/mg DNA | [12][13] |

| Rat Mammary Gland | In vivo | dG-N2-1,2-DHD-6-AC, dI-8-yl-1,2-DHD-6-AC | Not explicitly quantified in this paper | [1] |

| CD-1 Mouse Lung | In vivo | dG adduct from 1,2-DHD-6-AC, dA adduct from N-OH-6-AC | Not explicitly quantified in this paper | [9] |

| MCF-7 Cells | In vitro | 6-NC-derived DNA adducts | Not explicitly quantified in this paper | [8] |

Note: Explicit quantitative values are not always provided in a centralized manner in the cited literature, often requiring deeper analysis of individual experimental results within the publications.

Experimental Methodologies for DNA Adduct Analysis

The detection and quantification of 6-NC-DNA adducts rely on highly sensitive analytical techniques.

32P-Postlabeling Analysis

This ultrasensitive method is capable of detecting adducts at frequencies as low as 1 in 1010 nucleotides.[14][15]

Protocol Outline:

-

DNA Digestion: Genomic DNA is enzymatically digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[16]

-

Adduct Enrichment: The DNA adducts are enriched, often by nuclease P1 digestion, which removes normal nucleotides.[16]

-

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[14][16]

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15][16]

-

Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay using autoradiography or phosphorimaging.[16]

Workflow for 32P-Postlabeling Analysis of DNA Adducts.

Mass Spectrometry (MS)

Mass spectrometry-based methods, often coupled with liquid chromatography (LC-MS), provide structural confirmation and accurate quantification of DNA adducts.[17][18][19]

Protocol Outline:

-

DNA Isolation and Hydrolysis: High-purity DNA is isolated and enzymatically hydrolyzed to nucleosides.[20] Isotope-labeled internal standards are often added for accurate quantification.[20]

-

Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE to remove unmodified nucleosides and other interfering substances.[20]

-

LC-MS/MS Analysis: The purified sample is injected into an LC system for separation of the different nucleosides and adducts. The eluent is then introduced into a mass spectrometer.

-

Detection and Quantification: Adducts are identified based on their specific mass-to-charge ratio (m/z) and retention time.[17] Tandem mass spectrometry (MS/MS) is used to fragment the adducts, providing structural information and enhancing specificity. Quantification is achieved by comparing the signal intensity of the native adduct to that of the internal standard.[20]

Workflow for Mass Spectrometry Analysis of DNA Adducts.

Role of DNA Adducts in Mutagenesis and Carcinogenesis

The formation of 6-NC-DNA adducts is a critical initiating event in its carcinogenic activity. These bulky lesions can distort the DNA helix, interfering with DNA replication and transcription.[2] If not removed by cellular repair mechanisms, such as nucleotide excision repair (NER), these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in mutations.[2][11] For instance, studies have shown that the N-(dA-8-yl)-6-AC adduct is particularly resistant to NER, suggesting it may persist in tissues and contribute significantly to the potent carcinogenicity of 6-NC.[10][11] These mutations can occur in critical genes, such as the K-ras proto-oncogene, leading to uncontrolled cell growth and tumor formation.[9]

Conclusion

The genotoxicity of this compound is a direct consequence of its metabolic activation to reactive electrophiles that form stable DNA adducts. The two primary activation pathways, nitroreduction and a combination of ring oxidation and nitroreduction, produce a range of deoxyguanosine and deoxyadenosine adducts. The formation and persistence of these adducts, particularly those resistant to DNA repair, are key molecular events in the initiation of 6-NC-induced cancer. Understanding these mechanisms is crucial for assessing the risk associated with exposure to this potent environmental carcinogen and for developing strategies for cancer prevention and therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Translesion synthesis of this compound-derived 2ʹ-deoxyadenosine adduct in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Effects of the Environmental Mammary Carcinogen this compound on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Adenine-DNA adduct derived from the nitroreduction of this compound is more resistant to nucleotide excision repair than guanine-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 17. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 18. scispace.com [scispace.com]

- 19. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Profile and Carcinogenicity of 6-Nitrochrysene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitrochrysene (6-NC) is a potent nitropolycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust.[1] Classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), 6-NC exhibits significant mutagenic and carcinogenic properties in various experimental models.[2] This technical guide provides a comprehensive overview of the toxicological profile and carcinogenicity of 6-NC, with a focus on its metabolic activation, DNA adduct formation, and the signaling pathways implicated in its mechanism of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of future research.

Toxicological Profile

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA. The toxicological effects are most prominently observed as genotoxicity and carcinogenicity.

Metabolism and Metabolic Activation

This compound undergoes metabolic activation through two primary pathways: nitroreduction and a combination of ring oxidation and nitroreduction.[3] These pathways convert the relatively inert parent compound into highly reactive electrophiles capable of forming covalent bonds with DNA.

-

Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form N-hydroxy-6-aminochrysene (N-OH-6-AC).[4] This intermediate is a key player in the formation of several DNA adducts.

-

Ring Oxidation and Nitroreduction Pathway: This pathway involves an initial ring oxidation to form trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), which is subsequently nitroreduced to trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (1,2-DHD-6-AC).[5] This metabolite can be further oxidized to a highly reactive diol-epoxide.[5]

The relative contribution of each pathway can vary depending on the biological system and tissue type.

DNA Adduct Formation

The reactive metabolites of this compound form several distinct DNA adducts, which are considered to be the initiating lesions for mutagenesis and carcinogenesis. The major adducts identified include:

-

Adducts from the Nitroreduction Pathway:

-

Adducts from the Ring Oxidation and Nitroreduction Pathway:

Studies have shown that the N-(dA-8-yl)-6-AC adduct is significantly more resistant to nucleotide excision repair (NER) than the guanine adducts, which may contribute to its mutagenic potential.[4][6]

Carcinogenicity

This compound is a potent carcinogen in multiple animal models, inducing tumors in various organs.

Carcinogenicity in Mice

Newborn mouse bioassays have demonstrated the potent tumorigenicity of this compound, particularly in the lungs and liver.[7]

Carcinogenicity in Rats

In rats, this compound has been shown to be a potent mammary carcinogen.[8]

Quantitative Data

Table 1: Carcinogenicity of this compound in Newborn Mice

| Compound | Total Dose (nmol/mouse) | Route | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |

| This compound | 38.5 µg (approx. 142) | i.p. | Lung | 100 | 20.84 | [7] |

| This compound | 100 | i.p. | Lung (males) | 85-90 | - | [9] |

| This compound | 100 | i.p. | Lung (females) | 85-90 | - | [9] |

| This compound | 100 | i.p. | Liver (males) | - | - | [9] |

| This compound | 700 | i.p. | Lung | Significant | Significant | [5] |

| This compound | 700 | i.p. | Liver (males) | Susceptible | - | [5] |

| 6-Nitrosochrysene | 100 | i.p. | Lung & Liver | Significantly less active than 6-NC | - | [5] |

| 6-Aminochrysene | 100 | i.p. | Lung & Liver | Significantly less active than 6-NC | - | [5] |

| trans-1,2-DHD-6-NC | 100 | i.p. | Lung | Comparable to 6-NC | - | [5] |

| trans-1,2-DHD-6-AC | 100 | i.p. | Lung | Comparable to 6-NC | - | [5] |

| trans-1,2-DHD-6-NC | 100 | i.p. | Liver | More active than 6-NC | - | [5] |

Table 2: Carcinogenicity of this compound in Female CD Rats

| Compound | Total Dose (µmol/rat) | Route | Target Organ | Tumor Types | Tumor Incidence (%) | Reference |

| This compound | 2.04 | Intramammary | Mammary Gland | Fibroadenomas, Adenocarcinomas, Spindle cell sarcomas | High | [8] |

Experimental Protocols

Newborn Mouse Lung Adenoma Bioassay

-

Animal Model: Newborn BLU:Ha or CD-1 mice.[7]

-

Dosing Regimen: Intraperitoneal (i.p.) injections on the 1st, 8th, and 15th day of life.[5][9]

-

Observation Period: Animals are typically observed for several months, after which they are euthanized, and target organs (lungs, liver) are examined for tumors.

-

Endpoint Analysis: Tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) are determined. Histopathological analysis is performed to classify tumor types (e.g., adenomas, adenocarcinomas).

Rat Mammary Carcinogenesis Model

-

Animal Model: Female CD rats.[8]

-

Dosing Regimen: Injection of the test compound into the mammary glands. A total of 2.04 µmol of this compound in DMSO was injected into each of the six mammary glands on one side of the weanling rats. The thoracic glands were treated on Day 1 and the inguinal glands on Day 2.[8]

-

Vehicle: Dimethyl sulfoxide (DMSO).[8]

-

Observation Period: Rats were sacrificed after 43 weeks.[8]

-

Endpoint Analysis: Mammary glands are palpated for tumors regularly. At the end of the study, tumors are excised, counted, and weighed. Histopathological examination is conducted to determine the tumor type.

³²P-Postlabeling Assay for DNA Adducts

-

Principle: An ultrasensitive method for the detection and quantification of DNA adducts.[10][11]

-

Methodology:

-

DNA Digestion: DNA is enzymatically digested to 3'-mononucleotides.

-

Adduct Enrichment: The adducts are enriched, often using techniques like nuclease P1 digestion to remove normal nucleotides.

-

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

-

Signaling Pathways

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Studies with human breast cancer cell lines (MCF-7) have shown that a putative ultimate genotoxic metabolite of 6-NC, 1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C), can induce p53 expression.[12] The activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of cells with damaged DNA.[13][14]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the metabolism of xenobiotics.[15] As a polycyclic aromatic hydrocarbon derivative, this compound is a potential ligand for AhR. Activation of AhR can induce the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of 6-NC.[15] The interplay between AhR signaling and other pathways, such as p53, may influence the ultimate carcinogenic outcome.[16]

Visualizations

Caption: Metabolic activation pathways of this compound.

Caption: Experimental workflow for the newborn mouse carcinogenicity bioassay.

Caption: Key signaling pathways in this compound-induced carcinogenesis.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 2. Mechanisms underlying the varied mammary carcinogenicity of the environmental pollutant this compound and its metabolites (−)-[R,R]- and (+)-[S,S] -1,2-dihydroxy-1,2-dihydro-6-nitrochrysene in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenine-DNA adduct derived from the nitroreduction of this compound is more resistant to nucleotide excision repair than guanine-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is a potent tumorigen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of mammary cancer by this compound in female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 12. Effects of the Environmental Mammary Carcinogen this compound on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p53 at the Crossroads Between Stress Response Signaling and Tumorigenesis: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]

- 14. Dynamic roles of p53-mediated metabolic activities in ROS-induced stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heavy Metals, Oxidative Stress, and the Role of AhR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Loss of the aryl hydrocarbon receptor increases tumorigenesis in p53-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery and Research of 6-Nitrochrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its potent carcinogenic and mutagenic properties. First synthesized in the late 19th century, it has since been identified as an environmental contaminant, notably in diesel exhaust and airborne particulate matter. This technical guide provides a comprehensive historical perspective on the discovery and research of this compound, with a focus on key experimental findings and methodologies that have shaped our understanding of this compound.

Discovery and Early Synthesis

This compound was first synthesized in 1890. The early method involved the direct nitration of chrysene.[1] Over the years, variations of this method have been developed.

Historical Synthesis Protocol

The foundational method for the synthesis of this compound involved the reaction of chrysene with nitric acid in the presence of acetic acid.

Experimental Protocol: Synthesis of this compound

-

Reactants: Chrysene, aqueous nitric acid, acetic acid.

-

Procedure:

-

Dissolve chrysene in glacial acetic acid.

-

Slowly add aqueous nitric acid to the solution.

-

Heat the reaction mixture. A historical method specifies heating at 100°C.[1] Another variation involves heating at 40°C in the presence of concentrated sulfuric acid.

-

After the reaction is complete, cool the mixture to allow for the precipitation of the crude product.

-

Collect the precipitate by filtration.

-

Purification

Purification of the crude this compound product is crucial to remove unreacted starting materials and isomeric byproducts. Recrystallization is a common and effective method.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Benzene and acetic acid have been noted as solvents in which this compound is somewhat soluble, while it is soluble in hot nitrobenzene.[1]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to promote the formation of large, pure crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals to remove residual solvent.

-

Carcinogenicity and Tumorigenicity Studies

A significant body of research has focused on the carcinogenic potential of this compound, with early and consistent findings demonstrating its potent tumorigenicity in animal models. The newborn mouse bioassay has been a pivotal experimental system in this research.

Newborn Mouse Bioassay

This assay has been instrumental in establishing the high carcinogenic potency of this compound, particularly its ability to induce lung and liver tumors.

Experimental Protocol: Newborn Mouse Tumorigenicity Assay

-

Animal Model: Newborn mice (e.g., BLU:Ha or CD-1 strains) are used due to their high susceptibility to carcinogens.[2][3]

-

Administration: this compound, dissolved in a vehicle like dimethyl sulfoxide (DMSO), is administered via intraperitoneal (i.p.) injection.[4][5]

-

Dosing Regimen: A common regimen involves injections on the 1st, 8th, and 15th day of life.[4][5]

-

Observation Period: The animals are monitored for tumor development for a specified period, often up to one year.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and organs, particularly the lungs and liver, are histopathologically examined for the presence of tumors (adenomas and carcinomas).[3]

Quantitative Data on Tumorigenicity

The following table summarizes key quantitative findings from newborn mouse bioassays of this compound.

| Animal Strain | Total Dose (nmol/mouse) | Tumor Type | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |

| BLU:Ha | 141 (38.5 µg) | Lung Tumors | 100 | 20.84 | [2][3] |

| CD-1 | 700 | Lung Tumors | 85-90 | Not Reported | [4] |

| CD-1 | 700 | Liver Tumors (males) | 76 | Not Reported | [4] |

| CD-1 | 700 | Liver Tumors (females) | 23 | Not Reported | [4] |

| CD-1 | 100 | Lung Tumors | Significant | Significant | [5] |

| CD-1 | 100 | Liver Tumors (males) | Significant | Significant | [5] |

Genotoxicity and Mutagenicity

The carcinogenic effects of this compound are closely linked to its ability to damage DNA and induce mutations. The Ames test and ³²P-postlabeling assays have been fundamental in elucidating its genotoxic mechanisms.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This compound has consistently been shown to be mutagenic in this assay.

Experimental Protocol: Ames Test with Salmonella typhimurium

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound, the bacterial tester strain, and either S9 mix or a buffer are added to molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA that can lead to mutations.

Experimental Protocol: ³²P-Postlabeling of this compound DNA Adducts

-

DNA Isolation: DNA is isolated from tissues or cells exposed to this compound.

-

DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[6]

-

Adduct Enrichment: The DNA adducts are enriched, often using nuclease P1 digestion or butanol extraction.[6]

-

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[6][7]

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

-

Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay using autoradiography or phosphorimaging.[6][8]

Metabolic Activation and Signaling Pathways

The carcinogenicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to DNA. Research has identified two major metabolic activation pathways.

Metabolic Activation Pathways

The metabolic activation of this compound can proceed through two primary routes: nitroreduction and ring oxidation, or a combination of both.

References

- 1. researchgate.net [researchgate.net]

- 2. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound is a potent tumorigen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on 6-Nitrochrysene Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Quantitative Analysis of Cell Cycle Distribution

Treatment with 6-nitrochrysene for 24 hours induced significant alterations in the cell cycle distribution of both MCF-7 and MCF-10A cell lines. The following table summarizes the percentage of cells in each phase of the cell cycle after exposure to 2 µM and 4 µM of this compound.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | DMSO (Control) | 55.8 ± 2.1 | 34.5 ± 1.5 | 9.7 ± 0.8 |

| 2 µM 6-NC | 58.2 ± 2.5 | 28.3 ± 1.8 | 13.5 ± 1.2 | |

| 4 µM 6-NC | 59.1 ± 2.8 | 25.4 ± 2.0 | 15.5 ± 1.5 | |

| MCF-10A | DMSO (Control) | 50.1 ± 1.9 | 39.2 ± 1.7 | 10.7 ± 0.9 |

| 2 µM 6-NC | 61.3 ± 2.3 | 25.1 ± 1.6 | 13.6 ± 1.1 | |

| 4 µM 6-NC | 65.4 ± 2.9 | 20.7 ± 1.9 | 13.9 ± 1.3 |

Data is presented as mean ± standard deviation.[1]

Observations:

-

This compound induced a G1 phase arrest in both MCF-7 and MCF-10A cells, with a more pronounced effect in the non-tumorigenic MCF-10A cells.[1]

-

A reduction in the S phase population was observed in both cell lines following treatment.[1]

-

An increase in the G2/M phase was noted in MCF-7 cells, but not significantly in MCF-10A cells.[1]

Experimental Protocols

Cell Culture

MCF-7 Cells:

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete medium, centrifuged, and re-seeded in new flasks.

MCF-10A Cells:

-

Media: Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12) supplemented with 5% equine serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Similar to MCF-7 cells, passage when reaching 80-90% confluency using Trypsin-EDTA.

Cell Treatment with this compound

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 2 µM and 4 µM) in fresh cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing this compound or DMSO as a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

-

Cell Harvesting: After treatment, detach adherent cells using Trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

p53/p21 Signaling Pathway in Response to DNA Damage

This compound is known to cause DNA damage.[1] In response to DNA damage, the p53 tumor suppressor protein is often activated, leading to the transcription of target genes such as CDKN1A, which encodes the p21 protein. p21 is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, providing time for DNA repair. Studies on this compound have shown an increase in p21 protein levels in MCF-10A cells, suggesting the involvement of this pathway.[1]

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the key steps involved in the analysis of this compound's effect on the cell cycle.

References

The Environmental Odyssey of 6-Nitrochrysene: A Technical Guide to its Fate and Transport

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and transport of 6-nitrochrysene, a potent nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Designed for researchers, scientists, and environmental professionals, this document synthesizes available data on the compound's physicochemical properties, environmental persistence, degradation pathways, and mobility. It also outlines detailed experimental protocols for key environmental studies and presents critical data in a structured format to facilitate understanding and further research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is paramount to predicting its behavior in the environment. While experimental data for some parameters are scarce, a combination of reported values and Quantitative Structure-Activity Relationship (QSAR) estimations provides a foundational understanding.

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₁₁NO₂ | [1] |

| Molecular Weight | 273.28 g/mol | [1] |

| Melting Point | 209 °C | [2] |

| Water Solubility | Practically insoluble | [2] |

| Vapor Pressure | Data unavailable (expected to be low) | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.44 (estimated) | [4] |

| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated to be high based on high Log Kₒw | [5][6] |

| Henry's Law Constant | Data unavailable (expected to be low) | [7] |

| Bioconcentration Factor (BCF) | Estimated to be high based on high Log Kₒw | [8][9] |

Note: Many of the environmental partitioning coefficients are estimated based on the high octanol-water partition coefficient (Log Kₒw), which indicates a strong tendency to associate with organic matter and lipids rather than water.

Environmental Fate and Transport

This compound is introduced into the environment primarily through combustion processes, with diesel exhaust being a notable source.[2] Its environmental distribution is governed by its physicochemical properties, leading to partitioning into specific environmental compartments.

Atmospheric Fate and Transport

This compound has been detected in ambient air, particularly in industrialized areas.[2][4][10] Due to its low vapor pressure, it is expected to exist predominantly adsorbed to particulate matter in the atmosphere. This association with airborne particles allows for long-range atmospheric transport. The primary atmospheric degradation process is likely to be photolysis. One study reported a photodegradation half-life of 49.9 Wh/m² in isooctane, though rates in the atmosphere on particulate matter may differ significantly.[11]

Aquatic Fate

Given its low water solubility, this compound concentrations in the aqueous phase are expected to be low.[2] When introduced into aquatic systems, it will rapidly partition to suspended organic matter and sediment.[5]

-

Abiotic Degradation:

-

Photolysis: Direct photolysis in water is a potential degradation pathway, especially in the upper layers of water bodies.[2][10] The rate of photolysis will be influenced by water clarity, depth, and the presence of photosensitizing agents.

-

Hydrolysis: Due to its chemical structure, hydrolysis is not expected to be a significant degradation pathway.

-

-

Biotic Degradation:

Terrestrial Fate

In the terrestrial environment, this compound will be strongly sorbed to soil organic matter due to its high Log Kₒw.[4][5][6] This strong sorption limits its mobility and leaching potential into groundwater. However, it also increases its persistence in the soil.

-

Abiotic Degradation: Photodegradation on soil surfaces can occur, but its effectiveness is limited by the depth of light penetration.

-

Biotic Degradation: Soil microorganisms, including bacteria and fungi, have been shown to metabolize nitro-PAHs.[13][14] The degradation rate is influenced by soil type, organic matter content, microbial population, and environmental conditions such as temperature and moisture.

Bioaccumulation

The high lipophilicity of this compound suggests a significant potential for bioaccumulation in organisms.[8][9] It can accumulate in the fatty tissues of aquatic and terrestrial organisms, leading to potential biomagnification through the food chain.

Biotransformation and Metabolic Pathways

This compound is known to undergo extensive metabolism in a variety of organisms, including mammals, fungi, and bacteria. These metabolic processes can lead to either detoxification or bioactivation to more toxic and carcinogenic metabolites.

The primary metabolic pathways involve:

-

Nitroreduction: The reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. 6-aminochrysene is a major metabolite.[15]

-

Ring Oxidation: The oxidation of the aromatic rings to form dihydrodiols and phenols.[15]

-

Conjugation: The addition of polar molecules such as sulfates or glucuronides to the hydroxylated metabolites to facilitate excretion.[15]

The interplay between these pathways is crucial in determining the ultimate toxicological outcome of this compound exposure.

Figure 1. Simplified metabolic activation pathway of this compound.

Experimental Protocols

Standardized methodologies are crucial for generating comparable data on the environmental fate of this compound. The following protocols are based on OECD guidelines and are adaptable for studying this compound and similar nitro-PAHs.

Soil Sorption/Desorption: Batch Equilibrium Method (based on OECD Guideline 106)

This experiment determines the soil sorption coefficient (Koc), which is critical for predicting the mobility of this compound in soil.

Methodology:

-

Preparation of Soil and Test Substance:

-

Select and characterize at least five different soil types with varying organic carbon content, clay content, and pH.[8]

-

Prepare a stock solution of radiolabeled or non-labeled this compound in a suitable solvent.

-

-

Preliminary Test:

-

Determine the appropriate soil-to-solution ratio and equilibration time by conducting preliminary experiments.

-

-

Adsorption Phase:

-

Add a known volume of the this compound solution to pre-weighed soil samples in centrifuge tubes.

-

Agitate the samples for the predetermined equilibration time at a constant temperature in the dark.

-

Separate the solid and aqueous phases by centrifugation.

-

Analyze the concentration of this compound remaining in the aqueous phase using HPLC or GC-MS.

-

-

Desorption Phase (Optional):

-

After the adsorption phase, replace a portion of the supernatant with a fresh solution without the test substance and re-equilibrate to determine the extent of desorption.

-

-

Data Analysis:

-

Calculate the amount of this compound sorbed to the soil.

-

Determine the adsorption coefficient (Kd) and normalize it to the organic carbon content to obtain Koc.

-

Figure 2. Workflow for the soil sorption/desorption experiment.

Phototransformation in Water (based on OECD Guideline 316)

This protocol is designed to determine the rate of direct photolysis of this compound in water under simulated sunlight.

Methodology:

-

Preparation of Test Solution:

-

Irradiation:

-

Expose the test solution in quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[2]

-

Maintain a constant temperature.

-

Run parallel samples in the dark to serve as controls for abiotic degradation other than photolysis.

-

-

Sampling and Analysis:

-

Collect samples at various time intervals.

-

Analyze the concentration of this compound and any major transformation products using HPLC with UV or fluorescence detection.

-

-

Data Analysis:

-

Determine the photodegradation rate constant and the half-life of this compound.

-

Identify major phototransformation products if possible.

-

Figure 3. Workflow for the phototransformation in water experiment.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study evaluates the rate and extent of biotic degradation of this compound in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil and Test Substance Preparation:

-

Use fresh, sieved soil with a known microbial activity.

-

Apply radiolabeled this compound to the soil to facilitate the tracking of its transformation and the formation of metabolites.

-

-

Incubation:

-